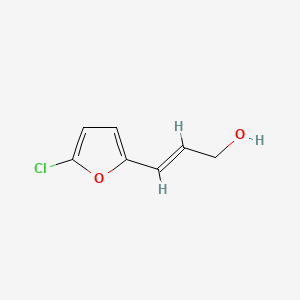

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C7H7ClO2 |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |

InChI Key |

UCCKFSIOEAATIG-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Cl)/C=C/CO |

Canonical SMILES |

C1=C(OC(=C1)Cl)C=CCO |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of this compound typically involves the formation of the propenol moiety attached to the 5-chlorofuran ring. The key step is often the condensation or coupling of 5-chlorofurfural or its derivatives with appropriate nucleophiles or reagents to introduce the allylic alcohol functionality.

Knoevenagel Condensation Followed by Reduction

One of the most reliable methods to prepare compounds structurally related to this compound is via a Knoevenagel condensation of 5-chlorofurfural with an activated methylene compound, followed by reduction of the resulting α,β-unsaturated carbonyl intermediate to the corresponding allylic alcohol.

Step 1: Knoevenagel Condensation

5-Chlorofurfural reacts with compounds such as malonic acid derivatives or cyanoacetates in the presence of a base (e.g., sodium ethoxide) in dry ethanol. This step yields α,β-unsaturated aldehydes or esters with the chlorofuran moiety intact.

Step 2: Reduction

The α,β-unsaturated aldehyde or ester intermediate is reduced selectively to the allylic alcohol using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.

This approach is supported by analogous syntheses reported for 5-substituted furfural derivatives, where Knoevenagel condensation is a key step (Hassan et al., 2015).

Direct Aldol-Type Condensation with Subsequent Reduction

An alternative method involves the direct aldol-type condensation of 5-chlorofurfural with formaldehyde or acetaldehyde derivatives to form the propenal intermediate, which is then reduced to the allylic alcohol.

- This method benefits from mild reaction conditions and good regioselectivity.

Use of Organometallic Reagents

Another route involves the use of organometallic reagents such as allylmagnesium bromide or allyllithium reagents reacting with 5-chlorofurfural to directly yield the allylic alcohol after work-up.

- This method provides a one-step synthesis of the target compound with high selectivity.

- Requires careful control of moisture and temperature to avoid side reactions.

Summary Table of Preparation Methods

Research Discoveries and Optimization

Regioselectivity and Yield Improvement: Research indicates that the use of dry ethanol and sodium ethoxide in Knoevenagel condensations significantly improves yield and purity of intermediates, facilitating cleaner reduction steps to the allylic alcohol.

Environmental Considerations: Ultrasound-assisted Knoevenagel condensations and catalyst-free conditions have been reported for related furan derivatives, improving reaction rates and reducing environmental impact.

Metal-Free Reductions: Some studies explore metal-free hydride sources for reduction, enhancing sustainability of the process.

Purification Techniques: Chromatographic purification using silica gel columns with petroleum ether and methylene chloride gradients is effective for isolating pure this compound.

Analytical Characterization Supporting Preparation

NMR Spectroscopy: ^1H-NMR and ^13C-NMR spectra confirm the presence of the propenol side chain and chlorofuran ring, with characteristic chemical shifts reported in DMSO-d6 solvents.

IR Spectroscopy: Key absorptions include aromatic C-H stretching (~3078 cm^-1), aliphatic C-H (~2823 cm^-1), and hydroxyl group signals, confirming the allylic alcohol functionality.

Elemental Analysis: Carbon, hydrogen, and chlorine content align with theoretical values for the compound, confirming purity and successful synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the propenol group to a saturated alcohol.

Substitution: The chlorine atom in the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-(5-chlorofuran-2-yl)prop-2-enal or 3-(5-chlorofuran-2-yl)prop-2-enoic acid.

Reduction: Formation of 3-(5-chlorofuran-2-yl)propan-1-ol.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Physical State : Chlorinated aromatic/furan systems (e.g., 9d, 3h) often yield solids, while aliphatic or less polar groups (e.g., 3d) result in oils.

- Synthesis Efficiency : Propargyloxy and aryl halide derivatives (9d, 3h) show high yields (>85%), whereas sulfonyl derivatives (3) require specific reaction conditions (e.g., aryl bromides over chlorides).

- Biological Activity: Pyrimidine-linked propenols (3h) exhibit antimicrobial properties, while chlorofuran-containing analogs (e.g., FP04 in ) demonstrate notable antioxidant activity.

Spectral and Electronic Properties

- NMR Shifts : Chlorofuran substituents likely deshield protons adjacent to the electronegative chlorine, as seen in similar compounds like 3-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol, where Cl and F substituents significantly alter chemical shifts.

- Electronic Effects : The electron-withdrawing chlorine in the furan ring may stabilize the allylic alcohol via resonance, contrasting with electron-donating groups (e.g., methoxy in 3h), which could enhance nucleophilicity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chlorofuran-2-carbaldehyde and a ketone precursor (e.g., acetylfluorene derivatives) under basic conditions. A recommended protocol involves:

- Mixing equimolar amounts of aldehyde and ketone in ethanol with NaOH as a catalyst.

- Stirring for 3–4 hours at room temperature, followed by 24-hour cooling to precipitate the product .

- Monitoring reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase .

- Recrystallization from ethanol to improve purity. Adjusting stoichiometry or solvent polarity (e.g., glacial acetic acid for cyclization) may enhance yields for derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Critical characterization methods include:

- IR Spectroscopy : Detect C=O stretching (~1647 cm⁻¹) and C-Cl bonds (~797 cm⁻¹) to confirm enone and chlorofuran moieties .

- ¹H NMR : Identify α,β-unsaturated protons (δ 7.3–7.8 ppm, J = 15–16 Hz) and furan protons (δ 6.8–7.1 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration of the propenol chain. Use SHELXL for refinement, ensuring R-factor convergence below 0.07 .

Q. How can researchers design initial biological activity assays for this compound, particularly for antimicrobial or anti-inflammatory applications?

For antimicrobial screening:

- Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- For anti-inflammatory potential, evaluate COX-1 inhibition via enzymatic assays. Derivatives with diarylisoxazole scaffolds show selective COX-1 binding, as seen in X-ray co-crystal structures (PDB: 5WBE) .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved for structurally similar derivatives?

- Spectral Discrepancies : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments .

- Crystallographic Challenges : For twinned crystals (e.g., non-merohedral twinning), apply the TwinRotMat option in SHELXL. Use HKLF5 format for data integration and refine occupancy parameters for disordered atoms .

Q. What strategies improve the resolution of X-ray structures for derivatives with flexible substituents, such as the propenol chain?

Q. How can structure-activity relationships (SARs) be established for COX-1 inhibition using derivatives of this compound?

- Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the furan and propenol moieties.

- Perform molecular docking (e.g., AutoDock Vina) using the COX-1 active site (PDB: 5WBE). Key interactions include hydrogen bonds with Tyr-355 and hydrophobic contacts with Leu-352 .

- Validate predictions with in vitro IC₅₀ measurements and compare with mofezolac (a known COX-1 inhibitor) .

Q. What computational methods are recommended to predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.